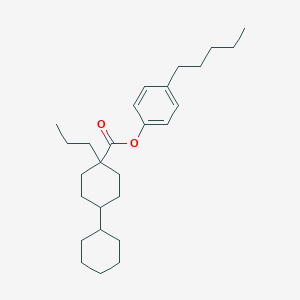![molecular formula C32H21Br B14799221 9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes a biphenyl group and a bromophenyl group attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene typically involves multi-step organic reactions. One common method includes the bromination of biphenyl followed by coupling reactions to attach the anthracene moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted anthracenes.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced electronic devices.
Mecanismo De Acción
The mechanism by which 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, its interaction with proteins can modulate various biochemical pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
4-Bromobiphenyl: A simpler analog with a bromine atom attached to a biphenyl structure.
9-Phenylanthracene: Lacks the bromophenyl group but shares the anthracene core.
4-Bromo-1,1’-biphenyl: Another analog with a bromine atom on the biphenyl moiety.
Uniqueness: 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene is unique due to its combination of a biphenyl group, a bromophenyl group, and an anthracene core. This combination imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as OLEDs and fluorescent probes.
Propiedades
Fórmula molecular |
C32H21Br |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H21Br/c33-26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21H |
Clave InChI |
WNIDYPQLHUALHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)


![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)



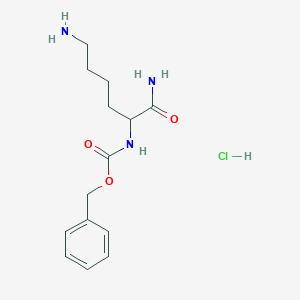

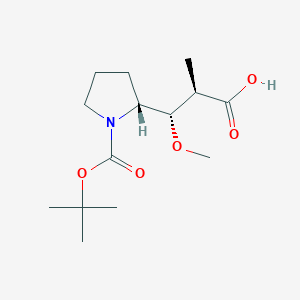
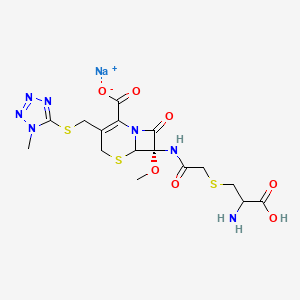
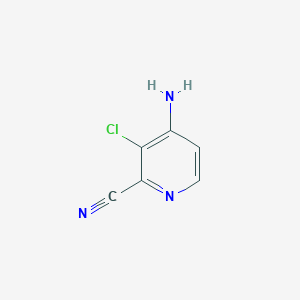
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
